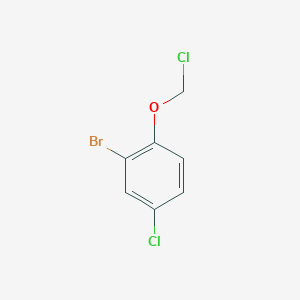
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol
Vue d'ensemble
Description
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol is an organic compound with the molecular formula C10H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol typically involves the reaction of 3-butyn-2-ol with 4-fluorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butyn-2-ol, 4-bromo-1-(4-fluorophenoxy)-, (2S)
- 3-Butyn-2-ol, 1-(4-chlorophenoxy)-, (2S)
- 3-Butyn-2-ol, 1-(4-methylphenoxy)-, (2S)
Uniqueness
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its reactivity and interactions. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
Propriétés
Formule moléculaire |
C10H9FO2 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9FO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h1,3-6,9,12H,7H2/t9-/m0/s1 |
Clé InChI |
PEEXYEFWAGWDHQ-VIFPVBQESA-N |
SMILES isomérique |
C#C[C@@H](COC1=CC=C(C=C1)F)O |
SMILES canonique |
C#CC(COC1=CC=C(C=C1)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9aS)-8-(5-fluoro-6-hydrazino-2-methyl-4-pyrimidinyl)octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B8736556.png)




![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)






